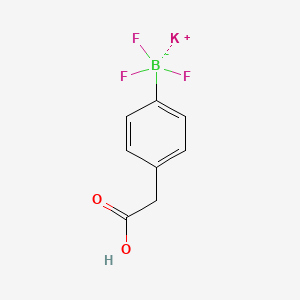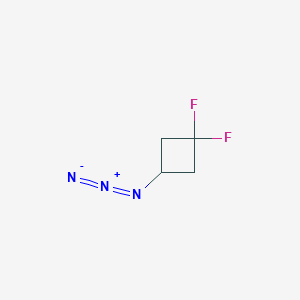
1-Azido-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a trifluoromethoxy group (-OCF₃) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with sodium azide (NaN₃). For instance, starting from 2-(trifluoromethoxy)iodobenzene, the azide group can be introduced using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under mild heating conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of azide synthesis and handling apply. Industrial production would likely involve large-scale nucleophilic substitution reactions, with careful control of reaction conditions to ensure safety and yield optimization.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or other polar aprotic solvents.
Reduction: Triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
1-Azido-2-(trifluoromethoxy)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azido-2-(trifluoromethoxy)benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications . Additionally, the trifluoromethoxy group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 1-Azido-4-(trifluoromethoxy)benzene
- 1-Azido-2-(trifluoromethyl)benzene
- 1-Azido-2-(difluoromethoxy)benzene
Uniqueness: 1-Azido-2-(trifluoromethoxy)benzene is unique due to the combination of the azido and trifluoromethoxy groups. The trifluoromethoxy group enhances the compound’s stability and reactivity compared to other azido-substituted benzenes . This unique combination makes it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C7H4F3N3O |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
1-azido-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-4-2-1-3-5(6)12-13-11/h1-4H |
InChI Key |
MDHVAGISVVVEJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13472014.png)
![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)
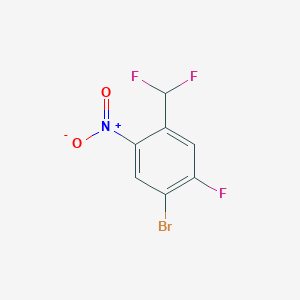

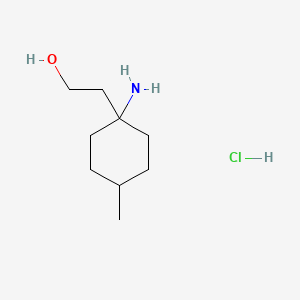

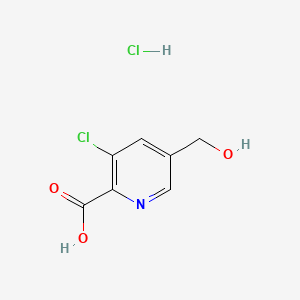

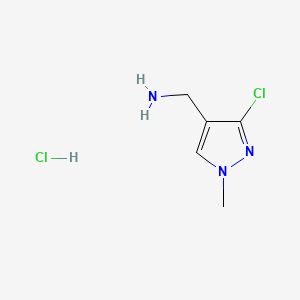
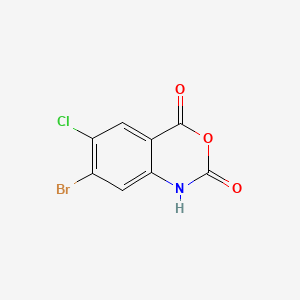
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B13472074.png)
